Scientific Field: This application falls under the field of Oncology, specifically the treatment of Gastrointestinal Stromal Tumors (GIST) .
Summary of the Application: AZD3229 is a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary mutations seen in patients with GIST . It is designed to inhibit a broad range of primary and imatinib-resistant secondary mutations seen in GIST .
Methods of Application or Experimental Procedures: A pharmacokinetic–pharmacodynamic (PKPD) model was developed for AZD3229 linking plasma concentrations to inhibition of phosphorylated KIT using data generated from several in vivo preclinical tumor models, and in vitro data generated in a panel of Ba/F3 cell lines .
Results or Outcomes: AZD3229 drives inhibition of phosphorylated KIT in an exposure-dependent manner, and optimal efficacy is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval . Compared with standard-of-care KIT inhibitors, AZD3229 has the potential to deliver the required target coverage across a wider spectrum of primary or secondary mutations .
Scientific Field: This application falls under the field of Pharmacology, specifically the inhibition of Platelet-derived growth factor receptor alpha (PDGFRα) .
Summary of the Application: AZD3229 is a potent and selective small-molecule inhibitor of KIT and PDGFRα designed to inhibit a broad range of primary and imatinib-resistant secondary mutations seen in GIST .
Methods of Application or Experimental Procedures: In engineered and GIST-derived cell lines, AZD3229 is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations and has low nanomolar activity against a wide spectrum of secondary mutations .
Results or Outcomes: AZD3229 causes durable inhibition of KIT signaling in patient-derived xenograft (PDX) models of GIST, leading to tumor regressions at doses that showed no changes in arterial blood pressure (BP) in rat telemetry studies . AZD3229 has a superior potency and selectivity profile to standard of care (SoC) agents—imatinib, sunitinib, and regorafenib, as well as investigational agents, avapritinib (BLU-285) and ripretinib (DCC-2618) .
AZD3229 is a novel small-molecule compound designed as a selective inhibitor of the receptor tyrosine kinases, specifically targeting wild-type and mutant forms of the KIT (also known as CD117) and platelet-derived growth factor receptor alpha (PDGFRα). It is particularly significant in the treatment of gastrointestinal stromal tumors (GIST), which are often driven by mutations in these receptors. AZD3229 has been shown to effectively inhibit a wide spectrum of primary and secondary mutations that confer resistance to existing therapies, such as imatinib, sunitinib, and regorafenib .
AZD3229 operates primarily through its ability to bind to the ATP-binding site of the KIT and PDGFRα receptors, inhibiting their phosphorylation and subsequent signaling pathways that promote tumor growth. The chemical structure includes a quinazoline core, which is pivotal for its activity against kinases. The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions with critical amino acid residues in the active site of the kinases .
AZD3229 exhibits potent biological activity, demonstrating 15 to 60 times greater potency than imatinib against various primary mutations of KIT. It also shows low nanomolar activity against a range of secondary mutations associated with drug resistance . In preclinical studies using patient-derived xenograft models, AZD3229 has been shown to cause significant tumor regressions without inducing hypertension, a common side effect associated with other KIT inhibitors .
The synthesis of AZD3229 involves several key steps, beginning with the formation of the quinazoline scaffold. This is followed by modifications to introduce various substituents that enhance its selectivity and potency. Specifically, the introduction of a methoxyethoxy group at the C7 position has been noted for improving its pharmacological profile by balancing KIT mutant potency with selectivity towards vascular endothelial growth factor receptor 2 (VEGFR2) inhibition . The detailed synthetic route includes reactions such as amide coupling and triazole formation.
AZD3229 is primarily being investigated for its application in treating GISTs, particularly in patients who have developed resistance to first-line therapies. Its unique ability to inhibit a broad range of KIT mutations makes it a promising candidate for clinical use in oncology. Additionally, its favorable safety profile suggests potential for use in combination therapies or as an alternative treatment strategy for other malignancies driven by similar receptor mutations .
Studies on AZD3229 have demonstrated its interaction with various kinases beyond KIT and PDGFRα. While it maintains a strong selectivity profile against VEGFR2, it has shown limited off-target effects compared to other multi-kinase inhibitors like sunitinib and regorafenib. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy in treating resistant GIST cases .
AZD3229 can be compared with several other compounds that target similar pathways:
Compound Name | Targeted Receptors | Potency Against Mutations | Unique Features |
---|---|---|---|
Imatinib | KIT, PDGFRα | Moderate | First-line treatment for GIST |
Sunitinib | KIT, PDGFRα, VEGFR | Variable | Multi-targeted but higher side effects |
Regorafenib | KIT, PDGFRα, VEGFR | Variable | Associated with hypertension |
Avapritinib | Mutant KIT | High | Designed specifically for resistant mutations |
Ripretinib | KIT | Moderate | Intermediate activity spectrum |
AZD3229 stands out due to its superior potency against a broader range of KIT mutations while maintaining a favorable safety profile compared to these established therapies. Its unique structural modifications contribute significantly to its efficacy and selectivity .